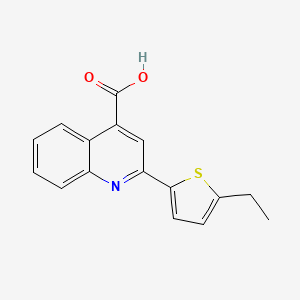

2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid

Description

2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid (CAS: 438230-08-1) is a quinoline-based heterocyclic compound with a molecular formula of C₁₈H₁₇NO₂S and a molecular weight of 311.40 g/mol . Its structure features a quinoline core substituted at the 2-position with a 5-ethylthiophene moiety and a carboxylic acid group at the 4-position. This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of quinoline derivatives, particularly in antibacterial, antifungal, and enzyme inhibition applications .

Properties

IUPAC Name |

2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-2-10-7-8-15(20-10)14-9-12(16(18)19)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVQLZUJMHDGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid, can be achieved through several methods. One common approach involves the Friedländer synthesis, which combines aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method is the Doebner-Miller reaction, which uses aniline, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like molecular iodine or nano ZnO are gaining popularity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur on the quinoline or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated quinoline or thiophene derivatives.

Scientific Research Applications

Antibacterial Activity

Quinoline derivatives, including 2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid, have been extensively studied for their antibacterial properties. Research indicates that modifications to the quinoline structure can enhance antibacterial efficacy against various strains.

Case Study: Antibacterial Evaluation

A study evaluated several quinoline-4-carboxylic acid derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results highlighted that compounds with longer side chains exhibited stronger antibacterial activities. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | S. aureus | 64 μg/mL |

| 5a | E. coli | 128 μg/mL |

| 5b | MRSA | >256 μg/mL |

These findings suggest that structural modifications can significantly affect the antibacterial potency of quinoline derivatives .

Antileishmanial Activity

The potential of quinoline derivatives as antileishmanial agents has also been explored. The synthesis of various quinoline-4-carboxylic acids was conducted, followed by their evaluation against Leishmania donovani.

Case Study: Antileishmanial Screening

In a study involving the synthesis of quinoline derivatives, the compounds were tested for their activity against L. donovani promastigotes at varying concentrations. The IC50 values were determined to assess their efficacy:

| Compound | IC50 (μg/mL) |

|---|---|

| Q1 | 10 |

| Q2 | 25 |

| Q3 | 15 |

The results indicated that certain derivatives exhibited significant antileishmanial activity, making them promising candidates for further development .

Antitubercular Activity

Recent research has focused on the use of quinoline derivatives as potential inhibitors of Mycobacterium tuberculosis. The structural diversity of these compounds allows for targeted modifications to enhance their inhibitory effects.

Case Study: Antitubercular Screening

A systematic evaluation of new 2-arylquinoline-4-carboxylic acid analogs revealed promising results against M. tuberculosis. The study synthesized and screened various derivatives, leading to the identification of two compounds with potent activity:

| Compound | Activity (μM) | Target |

|---|---|---|

| 7i | 1 | DNA gyrase |

| 7m | 0.5 | DNA gyrase |

Both compounds demonstrated significant inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication, highlighting their potential as antitubercular agents .

Mechanism of Action

The mechanism of action of 2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the compound’s structure .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

Key Observations :

- Antibacterial Activity : Electron-withdrawing groups (e.g., nitro, bromo) enhance activity against Gram-positive bacteria .

- Antitrypanosomal Activity: Thiophene-substituted derivatives exhibit sub-micromolar activity against Trypanosoma species .

Structure-Activity Relationships (SAR)

Biological Activity

2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 283.34 g/mol. Its structure features a quinoline core with a carboxylic acid group and an ethylthiophene moiety, which contribute to its unique chemical properties and biological activity .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus (S. aureus)

- Escherichia coli (E. coli)

- Bacillus subtilis (B. subtilis)

- Pseudomonas aeruginosa (P. aeruginosa)

The compound was evaluated using the agar diffusion method, revealing that it possesses notable antibacterial activity compared to standard antibiotics such as ampicillin and gentamicin .

Table 1: Antibacterial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 64 μg/mL |

| This compound | E. coli | 128 μg/mL |

| This compound | B. subtilis | >256 μg/mL |

| This compound | P. aeruginosa | >256 μg/mL |

These findings suggest that the compound's structural features contribute to its antibacterial efficacy, particularly against Gram-positive bacteria .

Anticancer Activity

The quinoline nucleus has been associated with various biological activities, including anticancer properties. Studies have shown that derivatives of quinoline, including this compound, exhibit cytotoxic effects on cancer cell lines.

In a study involving the MTT assay, the compound demonstrated cytotoxicity against mouse macrophage cell lines (RAW 264.7), with IC50 values comparable to established anticancer agents . The results indicate that modifications in the quinoline structure can enhance its anticancer potential.

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | RAW 264.7 | 56.8 |

These results underscore the potential of this compound as a candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that variations in substituents can significantly influence biological activity:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(5-Methylthiophen-2-yl)quinoline-4-carboxylic acid | Methyl group instead of ethyl | Different electronic properties due to methyl |

| Quinoline-4-carboxylic acid | Lacks the thiophene moiety | More straightforward reactivity |

| 2-(Thienyl)quinoline derivatives | Varying thiophene substitutions | Different biological activities |

The presence of the ethyl group enhances lipophilicity, which may improve bioavailability and interaction profiles compared to other derivatives .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of quinoline-4-carboxylic acid derivatives often employs multicomponent reactions like the Doebner reaction (aniline, aldehyde, pyruvic acid) or coupling strategies. For example:

- Doebner reaction modifications using V₂O₅/Fe₃O₄ catalysts in water yield 2-arylquinoline-4-carboxylic acids with ~50–60% efficiency .

- Amide coupling using reagents like PyBOP in DMF with N-methylmorpholine (NMM) achieves ~59% yield for analogous compounds, though steric hindrance from the ethylthiophene group may require optimized stoichiometry .

Key factors : Solvent choice (e.g., DMF for coupling), catalyst loading, and temperature control.

Q. Which spectroscopic techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, quinoline protons typically resonate at δ 8.5–9.0 ppm, while ethylthiophene protons appear at δ 1.2–1.4 ppm (CH₃) and δ 2.5–3.0 ppm (CH₂) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅NO₂S: 298.09 Da).

- UV-Vis/Fluorescence : The conjugated quinoline-thiophene system may exhibit λₐᵦₛ ~350 nm and emission for sensor applications .

- HPLC : Purity assessment (>95%) via reverse-phase C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions (e.g., amide bond formation) in the synthesis of derivatives, considering steric effects from the ethylthiophene group?

Methodological Answer:

- Coupling Reagents : Use PyBOP or HATU over DCC/DMAP for bulky substrates, as they reduce racemization and improve yields .

- Solvent Optimization : DMF or DMA enhances solubility of hydrophobic intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. overnight) while maintaining yield .

- Computational Modeling : DFT studies predict steric clashes between the ethylthiophene and incoming nucleophiles, guiding reagent selection .

Q. What strategies address discrepancies in reported biological activities of quinoline-4-carboxylic acid derivatives, such as conflicting antimicrobial efficacy data?

Methodological Answer:

- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing to minimize variability .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene enhance activity) .

- Metabolic Stability Studies : Assess degradation pathways (e.g., esterase-mediated hydrolysis of methyl esters) using liver microsomes .

- Data Reprodubility : Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colony-counting methods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.